JHU37152

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

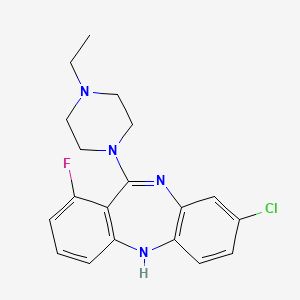

3-chloro-6-(4-ethylpiperazin-1-yl)-7-fluoro-11H-benzo[b][1,4]benzodiazepine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClFN4/c1-2-24-8-10-25(11-9-24)19-18-14(21)4-3-5-16(18)22-15-7-6-13(20)12-17(15)23-19/h3-7,12,22H,2,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZMZJNNWMSYDNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=C2C(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClFN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

JHU37152: A Technical Guide to a High-Potency DREADD Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) have become an invaluable chemogenetic tool for the precise control of neuronal activity. The efficacy of this technology hinges on the availability of potent, selective, and brain-penetrant agonists. JHU37152 has emerged as a novel DREADD agonist with high affinity and potency for both the excitatory hM3Dq and inhibitory hM4Di receptors, offering significant advantages for in vivo applications in neuroscience research. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

Core Mechanism of Action

This compound acts as a potent agonist at engineered G-protein coupled receptors (GPCRs), specifically the human M3 muscarinic receptor (hM3Dq) and the human M4 muscarinic receptor (hM4Di) DREADDs. These receptors are designed to be insensitive to the endogenous ligand acetylcholine but are selectively activated by synthetic ligands like this compound.

Upon binding to the hM3Dq DREADD, this compound initiates a canonical Gq signaling cascade. This pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in neuronal depolarization and increased neuronal activity.

Conversely, when this compound binds to the hM4Di DREADD, it engages the Gi signaling pathway. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the Gi protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and subsequent inhibition of neuronal activity.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of this compound with hM3Dq and hM4Di DREADDs.

| Parameter | hM3Dq | hM4Di | Source |

| Binding Affinity (Ki) | 1.8 nM | 8.7 nM | [1][2] |

| Potency (EC50) | 5 nM | 0.5 nM | [1][2][3] |

Table 1: In Vitro Binding Affinity and Potency of this compound

| Species | DREADD Receptor | Dose Range (mg/kg) | Effect | Source |

| Mice (D1-hM3Dq & D1-hM4Di) | hM3Dq & hM4Di | 0.01 - 1 | Selective inhibition of locomotor activity | [1][3] |

| Rats (TH-hM3Dq) | hM3Dq | 0.01 - 0.3 | Robust and selective increases in locomotion | [1][3] |

Table 2: In Vivo Efficacy of this compound

Signaling Pathway Diagrams

The following diagrams illustrate the signaling cascades initiated by this compound upon binding to hM3Dq and hM4Di DREADDs.

Caption: this compound-mediated hM3Dq (Gq) signaling pathway.

Caption: this compound-mediated hM4Di (Gi) signaling pathway.

Experimental Protocols

In Vitro Potency and Efficacy Assays

1. Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK-293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cells are transiently transfected with plasmids encoding for hM3Dq or hM4Di DREADDs using a suitable transfection reagent (e.g., Lipofectamine 2000).

2. Calcium Imaging Assay (for hM3Dq):

-

24-48 hours post-transfection, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline fluorescence is recorded using a fluorescence plate reader or microscope.

-

This compound is added at various concentrations, and the change in intracellular calcium is measured as a change in fluorescence intensity.

-

EC50 values are calculated from the dose-response curves.

3. Bioluminescence Resonance Energy Transfer (BRET)-based cAMP Assay (for hM4Di):

-

HEK-293 cells are co-transfected with the hM4Di DREADD and a BRET-based cAMP sensor.

-

24-48 hours post-transfection, cells are treated with forskolin to stimulate cAMP production.

-

This compound is added at various concentrations, and the resulting decrease in the BRET signal (indicative of decreased cAMP levels) is measured.

-

IC50 values are determined from the dose-response curves.

In Vivo Behavioral Assays

1. Animal Models:

-

Transgenic mouse lines expressing hM3Dq or hM4Di in specific neuronal populations (e.g., D1-DREADD mice) are commonly used.

-

Alternatively, stereotactic injection of adeno-associated viruses (AAVs) encoding for the DREADDs can be used to target specific brain regions in wild-type animals.

2. Locomotor Activity Monitoring:

-

Mice are habituated to an open-field arena.

-

A baseline level of locomotor activity is recorded.

-

This compound is administered via intraperitoneal (i.p.) injection at various doses (e.g., 0.01 - 1 mg/kg).[1]

-

Locomotor activity is then monitored for a set period (e.g., 60-120 minutes) using automated tracking software.

-

Changes in distance traveled, rearing frequency, and other behavioral parameters are analyzed.

3. Experimental Workflow Diagram:

Caption: General workflow for in vivo behavioral experiments.

Conclusion

This compound is a highly potent and brain-penetrant DREADD agonist that provides robust and selective activation of both hM3Dq and hM4Di receptors in vitro and in vivo.[1][2][3] Its favorable pharmacokinetic profile and high efficacy at low doses make it a valuable tool for researchers investigating the causal role of specific neuronal circuits in a wide range of physiological and behavioral processes. The detailed information provided in this guide serves as a comprehensive resource for the effective implementation of this compound in chemogenetic studies.

References

JHU37152: A Technical Guide to a High-Potency DREADD Agonist

For Researchers, Scientists, and Drug Development Professionals

JHU37152 is a novel and potent agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), specifically targeting the hM3Dq and hM4Di receptors.[1] Developed to overcome the limitations of earlier DREADD activators like clozapine-N-oxide (CNO), this compound offers superior brain penetrance and a more direct mechanism of action, making it a valuable tool for precise in vivo manipulation of neuronal activity in preclinical research.[1][2][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, experimental protocols, and key quantitative data.

Core Properties and Chemical Data

This compound is a small molecule designed for high-affinity binding to engineered muscarinic receptors. Its chemical and physical properties are summarized below.

| Property | Value |

| Molecular Weight | 358.85 g/mol |

| Formula | C₁₉H₂₀ClFN₄ |

| Purity | ≥98% |

| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol |

| CAS Number | 2369979-67-7 |

| Storage | Store at room temperature |

Mechanism of Action: DREADD Activation

This compound functions as a potent agonist at two of the most commonly used DREADDs: the Gq-coupled hM3Dq and the Gi-coupled hM4Di receptors. Unlike CNO, which can convert to clozapine in vivo, this compound does not have psychoactive metabolites, ensuring that observed effects are directly attributable to DREADD activation.[1][2]

The binding of this compound to these receptors initiates distinct intracellular signaling cascades:

-

hM3Dq Activation: Upon binding to the hM3Dq receptor, this compound induces a conformational change that activates the Gq alpha subunit of the associated G-protein. This, in turn, activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The net effect is an increase in neuronal excitability and firing.

-

hM4Di Activation: When this compound binds to the hM4Di receptor, it activates the Gi alpha subunit of the G-protein. This has two primary effects: the inhibition of adenylyl cyclase, which reduces intracellular levels of cyclic AMP (cAMP), and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. The combination of decreased cAMP and potassium efflux leads to hyperpolarization of the neuronal membrane and a subsequent decrease in neuronal activity.

Below is a diagram illustrating the signaling pathways initiated by this compound.

Quantitative In Vitro and In Vivo Data

This compound demonstrates high affinity and potency for DREADD receptors both in vitro and in vivo.

In Vitro Binding Affinity and Potency

| Receptor | Kᵢ (nM) | EC₅₀ (nM) |

| hM3Dq | 1.8 | 5 |

| hM4Di | 8.7 | 0.5 |

In Vivo DREADD Occupancy and Brain Penetration

Studies in mice have shown that this compound exhibits excellent brain penetrance, with brain concentrations being approximately eightfold higher than in serum 30 minutes after intraperitoneal injection.[1]

| Animal Model | Dose (mg/kg, IP) | DREADD Occupancy | Reference |

| Mice (AAV-DREADD expressing) | 0.1 | ~15-20% of striatal DREADDs | [4] |

| Rats | 0.1 | ~80% of cortical hM4Di | [4] |

In Vivo Behavioral Effects

This compound has been shown to potently modulate locomotor activity in mice expressing DREADDs in specific neuronal populations.

| Animal Model | Dose (mg/kg, IP) | Effect on Locomotor Activity | Reference |

| D1-hM3Dq Mice | 0.01 - 1 | Inhibition | [1] |

| D1-hM4Di Mice | 0.01 - 1 | Inhibition | [1] |

| Wild-Type Mice | 0.01 - 1 | No significant effect | [1] |

Experimental Protocols

The following are generalized protocols for the use of this compound in common experimental paradigms. Researchers should optimize these protocols for their specific experimental needs.

In Vitro DREADD Activation in Cell Culture

This protocol describes the activation of DREADDs in a cell line, such as HEK-293 cells, transfected to express the desired DREADD receptor.

Methodology:

-

Cell Culture and Transfection: Human embryonic kidney (HEK-293) cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.[1] Cells are then transfected with a vector encoding the desired DREADD receptor (hM3Dq or hM4Di).

-

This compound Application: Prepare a stock solution of this compound in DMSO or ethanol. Dilute the stock solution to the desired final concentration in the cell culture medium.

-

Functional Assay: Following incubation with this compound, assess DREADD activation using an appropriate functional assay. For hM3Dq, this could be a calcium imaging assay to measure changes in intracellular calcium levels. For hM4Di, a cAMP assay can be used to measure the inhibition of adenylyl cyclase.

In Vivo Chemogenetic Manipulation in Rodents

This protocol outlines the steps for using this compound to manipulate neuronal activity in rodents that have been virally transduced to express DREADDs in a specific brain region.

References

- 1. High-potency ligands for DREADD imaging and activation in rodents and monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-potency ligands for DREADD imaging and activation in rodents and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. researchgate.net [researchgate.net]

JHU37152: A Technical Guide to a High-Potency DREADD Agonist

An In-depth Overview of the Discovery, Development, and Application of a Novel Chemogenetic Tool for Neuroscience Research

Abstract

JHU37152 is a novel, high-potency, and brain-penetrant agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), specifically targeting the hM3Dq (Gq-coupled) and hM4Di (Gi-coupled) receptors. Its development marked a significant advancement in chemogenetics, addressing the limitations of previous DREADD activators such as clozapine-N-oxide (CNO) and Compound 21 (C21). This technical guide provides a comprehensive overview of the discovery, development history, and key experimental data related to this compound, intended for researchers, scientists, and drug development professionals in the field of neuroscience.

Introduction: The Need for Advanced DREADD Agonists

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are a powerful chemogenetic technology that allows for the remote and precise control of neuronal activity in vivo.[1] This technology relies on the expression of engineered G protein-coupled receptors (GPCRs) that are unresponsive to endogenous ligands but can be activated by specific synthetic compounds. The first-generation DREADD agonist, clozapine-N-oxide (CNO), suffered from poor brain penetrance and was found to be a substrate for the P-glycoprotein (P-gp) efflux pump.[2] Furthermore, it was discovered that CNO's in vivo effects were primarily due to its back-metabolism to clozapine, which has its own psychoactive properties and off-target effects.[2] A subsequent agonist, Compound 21 (C21), also showed limited brain penetrance and low in vivo DREADD occupancy.[3] These limitations highlighted the need for new DREADD agonists with improved pharmacokinetic and pharmacodynamic profiles.

Discovery and Development of this compound

This compound was developed as part of a research effort to create novel DREADD agonists with high central nervous system (CNS) availability and potency.[3] The development strategy involved the design and synthesis of fluorinated analogs of previously identified high-affinity DREADD ligands.[4] This approach aimed to enhance DREADD affinity and provide a potential site for radiolabeling with 18F for positron emission tomography (PET) imaging applications.[4] this compound emerged as a lead candidate from this effort, demonstrating superior in vitro and in vivo properties compared to its predecessors.[4]

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | 8-Chloro-11-(4-ethylpiperazin-1-yl)-1-fluoro-5H-dibenzo[b,e][3][5]diazepine | [6] |

| Molecular Formula | C19H20ClFN4 | [6] |

| Molecular Weight | 358.85 g/mol | [6] |

| CAS Number | 2369979-67-7 | [6] |

| Purity | ≥98% | [6] |

| Solubility | Soluble to 100 mM in DMSO and ethanol | [6] |

In Vitro Pharmacology

This compound exhibits high affinity and potency for both hM3Dq and hM4Di DREADDs in in vitro assays.

| Parameter | hM3Dq | hM4Di | Reference |

| Ki (nM) | 1.8 | 8.7 | |

| EC50 (nM) | 5 | 0.5 |

In Vivo Pharmacology and Pharmacokinetics

In vivo studies in mice have demonstrated the high brain penetrance and DREADD occupancy of this compound.

| Species | Dose (mg/kg, i.p.) | Timepoint (min) | Brain Concentration (ng/g) | Serum Concentration (ng/mL) | Brain/Serum Ratio | Reference |

| Mouse | 0.1 | 30 | ~15 | ~2 | ~8 | [5] |

| Mouse | 0.1 | 60 | ~8 | ~1.5 | ~5.3 | [5] |

These data indicate that this compound readily crosses the blood-brain barrier and achieves significantly higher concentrations in the brain compared to the serum.[5]

DREADD-Mediated Behavioral Effects

This compound has been shown to produce potent and selective DREADD-mediated behavioral effects in transgenic mice expressing hM3Dq or hM4Di in dopamine D1 receptor-expressing neurons (D1-DREADD mice). Administration of this compound at doses ranging from 0.01 to 1 mg/kg resulted in a potent inhibition of locomotor activity in these mice, with no significant effects observed in wild-type littermates.[3][7] This demonstrates the high in vivo potency and selectivity of this compound for DREADD-mediated pathways.[3][7]

Signaling Pathways

This compound activates the canonical Gq and Gi signaling pathways upon binding to hM3Dq and hM4Di receptors, respectively.

hM3Dq (Gq) Signaling Pathway

Caption: this compound activation of the hM3Dq receptor and downstream Gq signaling cascade.

hM4Di (Gi) Signaling Pathway```dot

Caption: A high-level workflow of the discovery and development of this compound.

Conclusion

This compound represents a significant advancement in the field of chemogenetics, offering researchers a potent and selective tool for the in vivo manipulation of neuronal activity. Its favorable pharmacokinetic profile, particularly its high brain penetrance, overcomes key limitations of earlier DREADD agonists. The data presented in this guide underscore its utility for a wide range of applications in neuroscience research, from dissecting the function of specific neural circuits to investigating the neural basis of behavior. As research in chemogenetics continues to evolve, this compound is poised to remain a valuable asset for the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. rndsystems.com [rndsystems.com]

- 7. researchgate.net [researchgate.net]

Chemical structure and properties of JHU37152

For Researchers, Scientists, and Drug Development Professionals

Abstract

JHU37152 is a novel, potent, and brain-penetrant agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), specifically targeting the human M3 muscarinic DREADD (hM3Dq) and the human M4 muscarinic DREADD (hM4Di).[1][2] Its high affinity and selectivity, coupled with its favorable pharmacokinetic properties, make it a valuable tool for the precise chemogenetic manipulation of neuronal activity in preclinical research. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for this compound.

Chemical Structure and Properties

This compound, also known as J52, is a synthetic compound with the chemical name 8-chloro-11-(4-ethylpiperazin-1-yl)-1-fluoro-5H-dibenzo[b,e][3][4]diazepine.[3] It is often supplied as a dihydrochloride salt, which is water-soluble.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 8-chloro-11-(4-ethylpiperazin-1-yl)-1-fluoro-5H-dibenzo[b,e][3][4]diazepine | [3] |

| Alternative Names | J52 | [2] |

| Molecular Formula | C19H20ClFN4 | [2][3] |

| Molecular Weight | 358.85 g/mol (freebase) | [5][6] |

| CAS Number | 2369979-67-7 (freebase) | [2][3] |

| Purity | >98% | [2][3] |

| Solubility | Soluble in DMSO (100 mM) and ethanol (100 mM). The dihydrochloride salt is water-soluble. | [2] |

| Appearance | Yellow solid | [2] |

| SMILES | CCN1CCN(CC1)C2=Nc4cc(Cl)ccc4Nc3cccc(F)c23 | [2][3] |

| InChI Key | NZMZJNNWMSYDNX-UHFFFAOYSA-N | [2] |

Mechanism of Action

This compound is a potent agonist at two types of DREADDs: the Gq-coupled hM3Dq and the Gi-coupled hM4Di. DREADDs are genetically engineered G-protein coupled receptors (GPCRs) that are unresponsive to their endogenous ligands but can be activated by specific synthetic ligands like this compound.

Activation of hM3Dq (Gq Signaling Pathway)

Upon binding to the hM3Dq receptor, this compound induces a conformational change that activates the Gq alpha subunit of the associated heterotrimeric G-protein. This initiates a downstream signaling cascade that leads to neuronal depolarization and increased excitability.

Activation of hM4Di (Gi Signaling Pathway)

When this compound binds to the hM4Di receptor, it activates the Gi alpha subunit of the G-protein. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects that result in neuronal hyperpolarization and reduced excitability.

In Vitro and In Vivo Activity

This compound demonstrates high affinity and potency for both hM3Dq and hM4Di DREADDs in vitro.[1] It is also brain-penetrant and has been shown to be effective in vivo in rodents and non-human primates.

Table 2: In Vitro and In Vivo Activity of this compound

| Parameter | Receptor | Value | Species | Reference |

| Ki (in vitro binding affinity) | hM3Dq | 1.8 nM | [1] | |

| hM4Di | 8.7 nM | [1] | ||

| EC50 (in vitro potency) | hM3Dq | 5 nM | [1] | |

| hM4Di | 0.5 nM | [1] | ||

| In Vivo Doses (Locomotor Activity) | D1-hM3Dq & D1-hM4Di | 0.01 - 1 mg/kg (IP) | Mouse | [2] |

| TH-hM3Dq | 0.01 - 0.3 mg/kg (IP) | Rat | [2] |

Experimental Protocols

In Situ [3H]clozapine Displacement Assay

This assay is used to determine the binding affinity of this compound to DREADDs expressed in brain tissue by measuring its ability to displace the radioligand [3H]clozapine.

Methodology:

-

Tissue Preparation:

-

Brains from wild-type (WT) and DREADD-expressing mice are rapidly extracted, frozen, and sectioned on a cryostat (e.g., 20 µm thick sections).

-

Sections are thaw-mounted onto microscope slides.

-

-

Binding Assay:

-

Slides are pre-incubated in an appropriate assay buffer.

-

Sections are then incubated with a fixed concentration of [3H]clozapine and a range of concentrations of this compound (or vehicle for total binding). Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., clozapine).

-

Following incubation, slides are washed in ice-cold buffer to remove unbound radioligand.

-

-

Detection and Analysis:

-

Slides are air-dried and apposed to autoradiographic film or a phosphor imaging screen.

-

The resulting signal is quantified using densitometry.

-

The concentration of this compound that inhibits 50% of the specific binding of [3H]clozapine (IC50) is determined and used to calculate the inhibitory constant (Ki).

-

Locomotor Activity Assessment in Mice

This experiment evaluates the in vivo effect of this compound on motor behavior in mice expressing DREADDs in specific neuronal populations.

Methodology:

-

Animal Preparation:

-

Use mice genetically modified to express hM3Dq or hM4Di in the neurons of interest (e.g., D1-receptor expressing neurons). Wild-type littermates should be used as controls.

-

Habituate the mice to the testing environment (e.g., open field arena) for a set period before the experiment.

-

-

Drug Administration:

-

Prepare a solution of this compound in a suitable vehicle (e.g., saline).

-

Administer this compound or vehicle via intraperitoneal (IP) injection at the desired doses (e.g., 0.01 - 1 mg/kg).[2]

-

-

Data Acquisition:

-

Immediately after injection, place the mouse in the open field arena.

-

Record locomotor activity using an automated tracking system for a specified duration (e.g., 60-120 minutes). Key parameters to measure include total distance traveled, ambulatory time, and rearing frequency.

-

-

Data Analysis:

-

Analyze the collected data to compare the locomotor activity between this compound-treated and vehicle-treated groups for both DREADD-expressing and wild-type mice.

-

Statistical analysis (e.g., ANOVA) should be performed to determine the significance of any observed effects.

-

Conclusion

This compound is a highly valuable research tool for the chemogenetic manipulation of neuronal circuits. Its high potency, selectivity, and in vivo efficacy allow for precise control over neuronal activity, enabling detailed investigations into the causal roles of specific cell populations in a variety of physiological and behavioral processes. The information and protocols provided in this guide are intended to facilitate the successful implementation of this compound in neuroscience research.

References

- 1. JHU 37152 | DREADD Ligands | Tocris Bioscience [tocris.com]

- 2. hellobio.com [hellobio.com]

- 3. researchgate.net [researchgate.net]

- 4. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-potency ligands for DREADD imaging and activation in rodents and monkeys - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacokinetics and Brain Penetrance of JHU37152

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetic properties and brain penetrance of JHU37152, a novel, high-potency agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). This document is intended to serve as a core resource for researchers and drug development professionals working with this compound. This compound was developed to overcome the limitations of earlier DREADD agonists, such as clozapine-N-oxide (CNO) and Compound 21 (C21), which exhibit poor brain entry and off-target effects.[1][2]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in mice following a single intraperitoneal (IP) injection of 0.1 mg/kg. This data highlights the compound's favorable distribution into the brain.

Table 1: Brain and Serum Concentrations of this compound in Mice [3][4][5]

| Time Point (minutes) | Mean Brain Concentration (ng/g) | Mean Serum Concentration (ng/mL) |

| 5 | ~15 | ~12 |

| 15 | ~25 | ~8 |

| 30 | ~28 | ~3.5 |

| 60 | ~20 | ~2 |

Table 2: Brain-to-Serum Ratio of this compound in Mice [3][4][5]

| Time Point (minutes) | Brain/Serum Ratio |

| 5 | ~1.25 |

| 15 | ~3.1 |

| 30 | ~8.0 |

| 60 | ~10.0 |

In Vivo DREADD Occupancy

In addition to its excellent pharmacokinetic profile, this compound demonstrates high in vivo DREADD occupancy. At a dose of 0.1 mg/kg (IP), this compound was shown to displace [11C]clozapine binding to DREADDs in mice expressing adeno-associated virus (AAV)-DREADD.[3][4] This indicates that this compound effectively reaches and binds to its target receptors in the central nervous system.

Experimental Protocols

The following section details the methodologies for key experiments related to determining the pharmacokinetics and brain penetrance of this compound.

Animal Model and Drug Administration

-

Species: Male C57BL/6J mice.[1]

-

Housing: Standard laboratory conditions with ad libitum access to food and water.

-

Drug Formulation: this compound is dissolved in a vehicle suitable for intraperitoneal injection, such as a solution of 0.5% DMSO in 0.9% saline.[6]

-

Administration: A single dose of 0.1 mg/kg is administered via intraperitoneal (IP) injection.[3][4][7]

Sample Collection

-

Time Points: Blood and brain tissue are collected at multiple time points post-injection, typically including 5, 15, 30, and 60 minutes, to characterize the absorption, distribution, and elimination phases.[3][4]

-

Blood Collection: Whole blood is collected via a terminal procedure such as cardiac puncture. The blood is then processed to obtain serum by allowing it to clot and then centrifuging to separate the serum.

-

Brain Tissue Collection: Following blood collection, mice are euthanized, and the brains are rapidly excised, rinsed in cold saline, and then frozen for later analysis.

Sample Preparation for Bioanalysis

-

Serum Samples: Proteins are precipitated from serum samples by adding a solvent such as acetonitrile. After vortexing and centrifugation, the supernatant is collected for analysis.

-

Brain Tissue Samples: Brain tissue is first homogenized in a suitable buffer. Subsequently, a protein precipitation step, similar to that for serum samples, is performed. The resulting supernatant is then used for quantification.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system is used for the sensitive and selective quantification of this compound.

-

Internal Standard: An appropriate internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar compound like clozapine) is added to all samples and calibration standards to correct for variations in sample processing and instrument response.[1]

-

Chromatography: Reverse-phase chromatography is typically employed to separate this compound from endogenous matrix components.

-

Mass Spectrometry: The analysis is performed in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity for detecting the parent and a specific fragment ion of this compound.

-

Quantification: The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the corresponding biological matrix (serum or brain homogenate).[1]

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

Caption: Workflow for determining this compound pharmacokinetics.

DREADD Signaling Pathway Activation

Caption: this compound-mediated DREADD signaling pathways.

References

- 1. High-potency ligands for DREADD imaging and activation in rodents and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research-portal.uu.nl [research-portal.uu.nl]

- 3. researchgate.net [researchgate.net]

- 4. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. A quantitative LC-MS/MS method for determination of a small molecule agonist of EphA2 in mouse plasma and brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-potency ligands for DREADD imaging and activation in rodents and monkeys [escholarship.org]

JHU37152: A New Generation Actuator for Precise Chemogenetic Control, Succeeding CNO and C21

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chemogenetics, particularly the use of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), has revolutionized neuroscience by enabling the remote control of specific neuronal populations. For years, Clozapine-N-oxide (CNO) and, subsequently, Compound 21 (C21) have been the primary actuators for these designer receptors. However, limitations including metabolic instability, off-target effects, and suboptimal pharmacokinetic profiles have necessitated the development of improved agonists. This technical guide details the emergence of JHU37152 as a superior DREADD actuator, offering enhanced potency, brain penetrance, and selectivity. We provide a comprehensive comparison of this compound with its predecessors, CNO and C21, presenting quantitative data, detailed experimental protocols for their evaluation, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction: The Evolution of DREADD Actuators

The DREADD system, a powerful chemogenetic tool, relies on engineered G protein-coupled receptors (GPCRs) that are unresponsive to endogenous ligands but can be selectively activated by synthetic small molecules.[1] The most widely used DREADDs are the human M3 muscarinic receptor (hM3Dq) for neuronal activation (Gq-coupled) and the human M4 muscarinic receptor (hM4Di) for neuronal inhibition (Gi-coupled).[2][3] The success of this technology is critically dependent on the properties of the activating ligand.

Clozapine-N-oxide (CNO): The Prototypical Agonist and its Challenges

CNO was the first-generation actuator for muscarinic-based DREADDs.[4] Initially considered pharmacologically inert, subsequent research revealed significant limitations. A primary concern is its poor blood-brain barrier (BBB) permeability and its reverse metabolism to clozapine, an atypical antipsychotic with a broad receptor-binding profile.[5][6][7] This back-conversion means that the observed effects in DREADD-expressing animals could be confounded by the off-target effects of clozapine.[8][9]

Compound 21 (C21): A Step Forward with Persistent Limitations

Compound 21 (C21) was developed as a second-generation DREADD agonist to address the shortcomings of CNO.[4] While it does not metabolize to clozapine, studies have raised concerns about its in vivo potency, brain penetrance, and potential off-target effects at various endogenous receptors, including histamine H1 and opioid receptors.[10][11][12] Some studies have indicated that C21 can induce off-target behavioral and neuronal effects, necessitating careful dose consideration and control experiments.[13][14]

This compound: A Potent and Brain-Penetrant Successor

To overcome the limitations of both CNO and C21, a new generation of DREADD agonists has been developed, including this compound.[15] This compound exhibits high potency for both hM3Dq and hM4Di DREADDs, excellent brain penetrance, and a more favorable selectivity profile compared to its predecessors.[14][16] These properties position this compound as a more reliable and effective tool for precise in vivo manipulation of neuronal activity.

Quantitative Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative parameters for this compound, CNO, and C21, providing a clear comparison of their in vitro and in vivo properties.

Table 1: In Vitro Potency and Affinity

| Compound | DREADD Receptor | Assay Type | Parameter | Value (nM) | Reference(s) |

| This compound | hM3Dq | Functional Assay (HEK-293 cells) | EC50 | 5 | [16] |

| hM4Di | Functional Assay (HEK-293 cells) | EC50 | 0.5 | [16] | |

| hM3Dq | Binding Affinity (mouse brain) | Ki | 1.8 | [17] | |

| hM4Di | Binding Affinity (mouse brain) | Ki | 8.7 | [17] | |

| CNO | hM3Dq | Functional Assay | EC50 | ~17 | |

| hM4Di | Functional Assay | EC50 | ~30 | ||

| C21 | hM3Dq | Functional Assay | EC50 | 1.7 | [2] |

| hM4Di | Binding Affinity (HEK-293 membranes) | Ki | 91 | [18] | |

| hM3Dq | Binding Affinity (HEK-293 membranes) | Ki | 230 | [18] | |

| Clozapine | hM4Di | Binding Affinity (HEK-293 membranes) | Ki | 2.8 | [18] |

| hM3Dq | Binding Affinity (HEK-293 membranes) | Ki | 3.5 | [18] |

Table 2: In Vivo Pharmacokinetics and Efficacy

| Compound | Species | Administration Route | Typical Dose Range | Brain Penetrance | Key Findings | Reference(s) |

| This compound | Mouse, Rat | Intraperitoneal (IP) | 0.01 - 1 mg/kg | High brain/serum ratio (~8-fold higher in brain) | Potent in vivo DREADD agonist with high DREADD occupancy at low doses. | [14][19] |

| CNO | Mouse, Rat | Intraperitoneal (IP) | 1 - 10 mg/kg | Poor; relies on conversion to clozapine | Reverse metabolism to clozapine, which readily enters the brain. | [5][7] |

| C21 | Mouse, Rat | Intraperitoneal (IP) | 0.3 - 3 mg/kg | Moderate | Higher concentrations in serum compared to brain; potential for off-target effects at higher doses. | [4][13] |

Experimental Protocols: Methodologies for Agonist Characterization

This section outlines the detailed methodologies for key experiments cited in the characterization of DREADD agonists.

In Vitro Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound for a specific receptor.

-

Membrane Preparation:

-

Harvest cells or brain tissue expressing the DREADD of interest.

-

Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand that binds to the DREADD (e.g., [³H]clozapine), and varying concentrations of the unlabeled test compound (this compound, C21, or CNO).

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled competitor.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Functional Assays (e.g., ERK Phosphorylation)

These assays measure the ability of a compound to activate the downstream signaling cascade of a DREADD.

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK-293) in appropriate media.

-

Transfect the cells with a plasmid encoding the DREADD of interest (e.g., hM3Dq or hM4Di).

-

Allow the cells to express the receptor for 24-48 hours.

-

-

Agonist Stimulation:

-

Seed the transfected cells in a 96-well plate.

-

Starve the cells in serum-free media for several hours to reduce basal signaling.

-

Treat the cells with varying concentrations of the test agonist (this compound, C21, or CNO) for a specific duration (e.g., 5-15 minutes).

-

-

Detection of ERK Phosphorylation (Western Blot or In-Cell Western):

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

For Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

For In-Cell Western: Fix and permeabilize the cells in the plate and incubate with primary antibodies for p-ERK and a loading control protein.

-

Incubate with the appropriate secondary antibodies conjugated to a detectable marker (e.g., HRP for chemiluminescence or a fluorophore).

-

Quantify the signal and normalize the p-ERK signal to the total ERK or loading control signal.

-

-

Data Analysis:

-

Plot the normalized p-ERK signal against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

-

In Vivo Pharmacokinetic Analysis via LC-MS/MS

This method quantifies the concentration of the DREADD agonist in biological samples (e.g., plasma and brain tissue) over time.

-

Animal Dosing and Sample Collection:

-

Administer the DREADD agonist (this compound, C21, or CNO) to the animals (e.g., mice or rats) via the desired route (e.g., intraperitoneal injection).

-

At various time points post-administration, collect blood samples and euthanize the animals to collect brain tissue.

-

Process the blood to obtain plasma and homogenize the brain tissue.

-

-

Sample Preparation:

-

To a known volume of plasma or brain homogenate, add an internal standard (a compound with similar chemical properties to the analyte but with a different mass).

-

Perform a protein precipitation step by adding a solvent like acetonitrile to remove proteins that can interfere with the analysis.

-

Centrifuge the samples and collect the supernatant.

-

Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solution.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into a liquid chromatography (LC) system. The LC column separates the analyte from other components in the sample based on their physicochemical properties.

-

The eluent from the LC column is introduced into a tandem mass spectrometer (MS/MS).

-

The first mass spectrometer (MS1) selects the precursor ion of the analyte.

-

The precursor ion is fragmented in a collision cell.

-

The second mass spectrometer (MS2) selects a specific product ion for detection.

-

The amount of the product ion is quantified.

-

-

Data Analysis:

-

Generate a standard curve by analyzing samples with known concentrations of the analyte.

-

Determine the concentration of the analyte in the experimental samples by comparing their signal to the standard curve.

-

Plot the concentration of the agonist in plasma and brain tissue over time to determine pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and half-life.

-

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by DREADDs and a typical experimental workflow for their in vivo application.

DREADD Signaling Pathways

Caption: hM3Dq (Gq-coupled) DREADD signaling pathway leading to neuronal excitation.

Caption: hM4Di (Gi-coupled) DREADD signaling pathway leading to neuronal inhibition.

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Clozapine N-oxide, compound 21, and JHU37160 do not influence effortful reward-seeking behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Eye-Drops for Activation of DREADDs [frontiersin.org]

- 7. Chemogenetic Tools for Causal Cellular and Neuronal Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Use inert small molecules to control neuronal activity (DREADDs) · Benchling [benchling.com]

- 9. apa.org [apa.org]

- 10. researchgate.net [researchgate.net]

- 11. Novel designer receptors to probe GPCR signaling and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity [jove.com]

- 14. Compound 21, a two-edged sword with both DREADD-selective and off-target outcomes in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Chemogenetic activation of Gq signaling modulates dendritic development of cortical neurons in a time- and layer-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Use inert small molecules to control neuronal activity (DREADDs) · Benchling [benchling.com]

- 19. researchgate.net [researchgate.net]

JHU37152: A Technical Guide to Selectivity for DREADD Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of JHU37152, a novel, potent, and brain-penetrant agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). We will explore its binding affinity and functional potency for canonical DREADD receptors, detail the experimental protocols used for its characterization, and visualize the key signaling pathways and experimental workflows.

Executive Summary

This compound is a second-generation DREADD agonist developed to overcome the limitations of earlier compounds like Clozapine-N-oxide (CNO), which exhibits poor brain penetration and metabolic conversion to clozapine.[1][2] this compound demonstrates high affinity and potency for both the Gq-coupled (hM3Dq) and Gi-coupled (hM4Di) DREADD receptors.[3][4][5][6] Its high in vivo potency allows for the use of low doses (0.01 - 1 mg/kg), minimizing off-target effects and making it a valuable tool for precise chemogenetic manipulation of neuronal activity in both rodents and non-human primates.[1][3][4][5]

Quantitative Selectivity Profile

The selectivity of this compound is defined by its high affinity (low Kᵢ) and high potency (low EC₅₀) for DREADD receptors. The following table summarizes the key quantitative data from in vitro experiments.

| Receptor | Parameter | Value (nM) | Cell Line / Tissue |

| hM3Dq | Kᵢ (Binding Affinity) | 1.8 | Mouse Brain Sections |

| hM4Di | Kᵢ (Binding Affinity) | 8.7 | Mouse Brain Sections |

| hM3Dq | EC₅₀ (Functional Potency) | 5 | HEK-293 Cells |

| hM4Di | EC₅₀ (Functional Potency) | 0.5 | HEK-293 Cells |

Table 1: In Vitro Selectivity Data for this compound. Data compiled from multiple sources.[3][4][5][6]

While the overall off-target binding profile of this compound is similar to clozapine, it exhibits a lower affinity for serotonin (5-HT) receptors.[1][7] Importantly, in functional assays performed on cells expressing endogenous clozapine-binding sites but lacking DREADDs, this compound shows no agonistic activity.[1][7][8] This suggests that at these off-target receptors, it likely acts as an antagonist, competing with endogenous neurotransmitters.[1][7][8]

DREADD Signaling Pathways

This compound activates distinct G-protein signaling cascades depending on the DREADD subtype expressed.

hM3Dq (Gq-coupled) Pathway Activation

Activation of the Gq-coupled hM3Dq receptor by this compound initiates a signaling cascade leading to neuronal depolarization and increased neuronal activity.

hM4Di (Gi-coupled) Pathway Activation

Activation of the Gi-coupled hM4Di receptor by this compound initiates a signaling cascade that hyperpolarizes the neuron, leading to neuronal inhibition.

Experimental Protocols

The selectivity of this compound has been validated through a series of in vitro, ex vivo, and in vivo experiments.

In Vitro Receptor Binding Assays

These assays determine the affinity of this compound for the DREADD receptor.

-

Objective : To determine the equilibrium dissociation constant (Kᵢ) of this compound for hM3Dq and hM4Di.

-

Methodology : Competitive Radioligand Displacement Assay.[1]

-

Tissue Preparation : Brain tissue from D1-DREADD mice (expressing hM3Dq or hM4Di in D1 receptor-expressing neurons) and wild-type (WT) mice is sectioned.

-

Assay Components :

-

Radioligand : [³H]clozapine, a ligand that binds to DREADDs.

-

Competitor : Varying concentrations of unlabeled this compound.

-

Non-specific binding control : A high concentration of a non-labeled ligand to saturate all binding sites.

-

-

Incubation : Tissue sections are incubated with a fixed concentration of [³H]clozapine and varying concentrations of this compound until equilibrium is reached.

-

Separation : Unbound radioligand is washed away.

-

Detection : The amount of bound radioactivity is quantified using liquid scintillation counting or autoradiography.

-

Data Analysis : The concentration of this compound that inhibits 50% of the specific binding of [³H]clozapine (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

-

-

Key Finding : this compound selectively displaces [³H]clozapine from DREADDs at low nanomolar concentrations (up to 10 nM) but not from other endogenous clozapine-binding sites present in WT tissue.[1][3][4][5][6]

In Vitro Functional Assays

These assays measure the ability of this compound to activate DREADD-mediated signaling.

-

Objective : To determine the potency (EC₅₀) and efficacy of this compound in activating G-protein signaling downstream of hM3Dq and hM4Di.

-

Methodology : Bioluminescence Resonance Energy Transfer (BRET)-based G-protein Activation Assay.[1][3][7]

-

Cell Culture : HEK-293 cells are co-transfected with plasmids encoding the DREADD receptor (hM3Dq or hM4Di) and a BRET-based G-protein sensor system (e.g., for Gαo1 activation).[7] This system typically involves a Gα subunit fused to a Renilla luciferase (Rluc) and a Gγ subunit fused to a fluorescent protein like Venus.

-

Assay Procedure :

-

Transfected cells are plated in a microplate.

-

The luciferase substrate (e.g., coelenterazine h) is added.

-

A baseline BRET signal is measured.

-

Increasing concentrations of this compound are added to the wells.

-

-

Detection : Upon G-protein activation, the Gα-Rluc and Gγ-Venus subunits dissociate, causing a change in the BRET signal, which is measured by a plate reader.

-

Data Analysis : The change in BRET signal is plotted against the log concentration of this compound. A dose-response curve is fitted to calculate the EC₅₀ value.

-

-

Key Finding : this compound potently activates both hM3Dq and hM4Di signaling with high efficacy in transfected HEK-293 cells.[1][3] No response is observed in untransfected cells, confirming the DREADD-specificity of the activation.[1]

In Vivo Behavioral and Occupancy Studies

These studies confirm the potency, selectivity, and brain penetrance of this compound in a living organism.

-

Objective : To assess the ability of this compound to cross the blood-brain barrier, engage DREADD receptors, and elicit a specific behavioral response.

-

Methodology : Locomotor Activity Assay.[1][3]

-

Animal Models : D1-DREADD mice (expressing hM3Dq or hM4Di in dopamine D1 receptor neurons) and WT littermates are used.

-

Drug Administration : Mice are administered various doses of this compound (e.g., 0.01, 0.1, 1 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

-

Behavioral Measurement : Immediately after injection, mice are placed in an open-field arena, and their locomotor activity (distance traveled, rearing, etc.) is automatically tracked for a set period (e.g., 60-120 minutes).

-

Data Analysis : The locomotor activity of DREADD-expressing mice is compared to that of WT mice at each dose. Statistical analysis (e.g., two-way ANOVA) is used to determine significant differences.

-

-

Key Finding : this compound selectively and potently modulates locomotor activity in D1-DREADD mice at doses as low as 0.01 mg/kg.[1][3] Importantly, no significant behavioral effects are observed in WT mice at these doses, demonstrating the in vivo selectivity of this compound for DREADDs over endogenous receptors.[1][3][8] Further studies have confirmed high in vivo DREADD occupancy after systemic administration.[3][9]

Workflow for Selectivity Profiling

The characterization of a novel DREADD agonist like this compound follows a logical progression from in vitro characterization to in vivo validation.

Conclusion

This compound stands out as a highly selective and potent agonist for both hM3Dq and hM4Di DREADD receptors. Its pharmacological profile, characterized by low nanomolar affinity and potency, combined with excellent brain penetrance and minimal off-target agonism, makes it a superior tool for contemporary chemogenetics. The rigorous experimental validation, from in vitro binding and functional assays to in vivo behavioral studies, confirms its utility for researchers seeking to precisely control neuronal function with high temporal and spatial resolution. This selectivity is crucial for the valid interpretation of experimental results and for the potential translation of DREADD technology to more complex models and future therapeutic applications.

References

- 1. High-potency ligands for DREADD imaging and activation in rodents and monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-potency ligands for DREADD imaging and activation in rodents and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hellobio.com [hellobio.com]

- 4. JHU 37152 | DREADD Ligands | Tocris Bioscience [tocris.com]

- 5. rndsystems.com [rndsystems.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. escholarship.org [escholarship.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

In Vitro Characterization of JHU37152: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

JHU37152 is a novel, potent, and brain-penetrant agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), specifically targeting the human M3 muscarinic DREADD (hM3Dq) and the human M4 muscarinic DREADD (hM4Di).[1] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its binding affinity, functional potency, and the signaling pathways it modulates. Detailed experimental protocols for key assays are provided to enable researchers to replicate and build upon these findings.

Core Properties of this compound

This compound exhibits high affinity and potency for both hM3Dq and hM4Di DREADDs. Its favorable pharmacokinetic profile, including its ability to penetrate the blood-brain barrier, makes it a valuable tool for in vivo studies. Furthermore, it is reported that this compound is not a substrate for P-glycoprotein (P-gp), which is a common mechanism for drug efflux from the central nervous system.

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological data for this compound.

Table 1: Binding Affinity of this compound for DREADDs

| Receptor | Ki (nM) | Radioligand | Cell Line/Tissue | Reference |

| hM3Dq | 1.8 | [3H]clozapine | HEK-293 cells | [2] |

| hM4Di | 8.7 | [3H]clozapine | HEK-293 cells | [2] |

Table 2: Functional Potency of this compound at DREADDs

| Receptor | EC50 (nM) | Assay Type | Cell Line | Reference |

| hM3Dq | 5 | Fluorescent (Calcium Mobilization) / BRET | HEK-293 cells | [1][2] |

| hM4Di | 0.5 | BRET | HEK-293 cells | [1][2] |

Signaling Pathways

This compound activates distinct G-protein-coupled signaling pathways depending on the DREADD subtype it binds to.

-

hM3Dq (Gq-coupled): Activation of hM3Dq by this compound initiates the Gq signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to neuronal excitation.

-

hM4Di (Gi-coupled): Activation of hM4Di by this compound engages the Gi signaling pathway. This results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately leads to neuronal inhibition.

Signaling Pathway Diagrams

References

Methodological & Application

Application Notes and Protocols for JHU37152 In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

JHU37152 is a novel, high-potency agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), specifically targeting the hM3Dq and hM4Di receptors for precise chemogenetic manipulation of neuronal activity in vivo.[1][2][3] Its favorable pharmacokinetic profile, including excellent brain penetrance, makes it a valuable tool for neuroscience research in rodent models.[3][4] These application notes provide detailed protocols for the in vivo use of this compound in mouse studies, guidance on data interpretation, and visualization of the experimental workflow and underlying signaling pathways.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound from in vitro and in vivo studies.

| Parameter | Value | Species/System | Reference |

| In Vivo Dosage Range (mice) | 0.01 - 1 mg/kg | Mouse | [1][2][5] |

| Administration Route | Intraperitoneal (IP) | Mouse | [4][5] |

| Brain/Serum Concentration Ratio | ~8-fold higher in brain at 30 min (0.1 mg/kg IP) | Mouse | [4] |

| DREADD Occupancy (striatum) | ~15-20% at 0.1 mg/kg | Mouse | [4][5] |

| hM3Dq Ki | 1.8 nM | In vitro | [1][2] |

| hM4Di Ki | 8.7 nM | In vitro | [1][2] |

| hM3Dq EC50 | 5 nM | In vitro (HEK-293 cells) | [1][2] |

| hM4Di EC50 | 0.5 nM | In vitro (HEK-293 cells) | [1][2] |

Experimental Protocols

I. Materials and Reagents

-

This compound dihydrochloride (water-soluble)[1]

-

Sterile 0.9% saline solution

-

Appropriate mouse strain (e.g., wild-type, or a transgenic line expressing hM3Dq or hM4Di in the neurons of interest)

-

Standard animal handling and injection equipment (syringes, needles)

-

Behavioral assessment apparatus (e.g., open field arena for locomotor activity)

II. Animal Models

This protocol is designed for use in mice. The choice of mouse strain will depend on the specific research question. For investigating the effects of DREADD activation, transgenic mice expressing hM3Dq or hM4Di in specific neuronal populations are required. Wild-type mice should be used as controls to assess any off-target effects of this compound.[1][5]

III. This compound Solution Preparation

-

This compound dihydrochloride is water-soluble.[1]

-

Prepare a stock solution of this compound in sterile 0.9% saline. The concentration of the stock solution should be calculated based on the desired final injection volume and the dose range to be tested.

-

Vortex the solution until the compound is fully dissolved.

-

Prepare fresh solutions on the day of the experiment.[1] If storage is necessary, solutions can be stored at -20°C for up to one month.[1] Before use, equilibrate the solution to room temperature and ensure no precipitation is visible.[1]

IV. In Vivo Administration

-

Animal Handling: Acclimatize mice to the experimental room and handling procedures for at least 3 days prior to the experiment to minimize stress-induced behavioral changes.

-

Dosage: The effective dose range for this compound in mice is reported to be between 0.01 and 1 mg/kg.[1][2][5] It is recommended to perform a dose-response study to determine the optimal dose for the specific desired effect and mouse model.

-

Administration Route: Administer this compound via intraperitoneal (IP) injection. The injection volume should be kept consistent across all animals, typically between 5-10 ml/kg.

V. Behavioral Assessment: Locomotor Activity

A common application for this compound is the modulation of locomotor activity through DREADD activation in specific neuronal circuits.

-

Habituation: Place the mice in the open field arena and allow them to habituate for 30-60 minutes before drug administration.

-

Baseline Recording: Record baseline locomotor activity for a defined period (e.g., 30 minutes) before injection.

-

This compound Administration: Inject the mice with the prepared this compound solution or vehicle (saline) as described in Section IV.

-

Post-Injection Monitoring: Immediately return the mice to the open field arena and record locomotor activity for a desired period (e.g., 1-2 hours). Key parameters to measure include total distance traveled, movement speed, and time spent in different zones of the arena.

-

Data Analysis: Compare the locomotor activity of DREADD-expressing mice treated with this compound to vehicle-treated DREADD-expressing mice and wild-type mice treated with this compound to determine the specific effects of DREADD activation.[5][6]

Visualizations

Experimental Workflow

References

- 1. This compound dihydrochloride | Novel DREADD ligand (water soluble) | Hello Bio [hellobio.com]

- 2. hellobio.com [hellobio.com]

- 3. High-potency ligands for DREADD imaging and activation in rodents and monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for JHU37152 Administration in Rats

Audience: Researchers, scientists, and drug development professionals.

Introduction: JHU37152 is a potent, brain-penetrant agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs).[1][2][3][4][5] It exhibits high selectivity and affinity for both hM3Dq and hM4Di DREADDs, making it a valuable tool for chemogenetic manipulation of neuronal activity in preclinical rodent models.[1] These application notes provide a comprehensive guide to the recommended dosage and administration of this compound in rats for in vivo studies.

Data Presentation

Table 1: Recommended Dosage of this compound for Rats

| Parameter | Recommended Value | Notes |

| Dosage Range | 0.01 - 0.3 mg/kg | Effective for eliciting DREADD-mediated behavioral responses.[2][6] |

| Optimal Single Dose | 0.1 mg/kg | Achieves high DREADD occupancy in the brain.[1][3] |

| Route of Administration | Intraperitoneal (i.p.) | Standard and effective route for systemic delivery.[1][3] |

| Vehicle | Saline or DMSO/Saline | Ensure appropriate solubility and biocompatibility. |

Table 2: Summary of this compound Effects in Rats

| Dosage (mg/kg, i.p.) | Animal Model | Observed Effect | Reference |

| 0.01 - 0.3 | TH-hM3Dq rats | Robust and selective increases in hM3Dq-stimulated locomotion. | [2][6] |

| 0.1 | Not specified | High DREADD occupancy. | [1][3] |

Note on Higher Dosages: While doses up to 1 mg/kg have been used in mice without significant locomotor effects in wild-type animals, caution is advised with higher doses in rats.[2][6] Studies with the related compound JHU37160 suggest that doses of 1 mg/kg can produce off-target behavioral effects, such as anxiety-like behavior, in rats.[7] Therefore, it is recommended to start with doses in the 0.01 - 0.3 mg/kg range and perform careful dose-response studies for novel experimental paradigms.

Experimental Protocols

1. Preparation of this compound Solution

-

Materials:

-

This compound powder

-

Sterile saline (0.9% NaCl)

-

Dimethyl sulfoxide (DMSO), if required for solubility

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Syringes and needles for administration

-

-

Procedure:

-

Determine the required concentration of the dosing solution based on the desired dosage (mg/kg) and the average weight of the rats.

-

For saline-soluble preparations:

-

Weigh the appropriate amount of this compound powder and place it in a sterile microcentrifuge tube.

-

Add the calculated volume of sterile saline.

-

Vortex thoroughly until the compound is completely dissolved.

-

-

For preparations requiring DMSO:

-

Dissolve this compound in a small volume of DMSO first.

-

Bring the solution to the final volume with sterile saline. The final concentration of DMSO should be kept to a minimum (e.g., <5%) to avoid potential toxicity.

-

-

Prepare the solution fresh on the day of the experiment.

-

2. Intraperitoneal (i.p.) Administration Protocol

-

Animal Handling:

-

Handle rats gently to minimize stress.

-

Properly restrain the rat to expose the abdomen. One common method is to hold the rat by the scruff of the neck with one hand and support its lower body with the other.

-

-

Injection Procedure:

-

Draw the calculated volume of the this compound solution into a sterile syringe (e.g., 1 mL syringe with a 25-27 gauge needle).

-

Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.

-

Insert the needle at a 15-20 degree angle.

-

Gently aspirate to ensure the needle has not entered a blood vessel or organ.

-

Slowly inject the solution.

-

Withdraw the needle and return the rat to its home cage.

-

Monitor the animal for any adverse reactions post-injection.

-

Mandatory Visualization

Caption: Signaling pathway of this compound-activated DREADDs.

Caption: Experimental workflow for this compound administration in rats.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. High-potency ligands for DREADD imaging and activation in rodents and monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. High-potency ligands for DREADD imaging and activation in rodents and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. High dose administration of DREADD agonist JHU37160 produces increases in anxiety-like behavior in male rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Intraperitoneal (IP) Injection of JHU37152

For Researchers, Scientists, and Drug Development Professionals

Introduction

JHU37152 is a novel, high-potency Designer Receptors Exclusively Activated by Designer Drugs (DREADD) agonist with excellent brain penetrance, making it a valuable tool for in vivo chemogenetic manipulation of neuronal activity.[1][2][3] It exhibits high affinity for both hM3Dq (activating) and hM4Di (inhibiting) DREADDs, allowing for precise control of neural circuits.[2] These application notes provide a detailed protocol for the intraperitoneal (IP) injection of this compound in rodents, along with relevant quantitative data and a workflow diagram for a typical chemogenetics experiment.

Mechanism of Action

This compound acts as a potent agonist at engineered muscarinic receptors (DREADDs) that are unresponsive to the endogenous ligand acetylcholine. By binding to these receptors, this compound can selectively activate or inhibit neuronal populations that have been genetically modified to express these DREADDs. This allows for remote and reversible control of neural activity, providing a powerful method to investigate the function of specific circuits in behaving animals.

Quantitative Data

The following tables summarize key quantitative data regarding the in vivo application of this compound.

Table 1: In Vivo Efficacy of this compound

| Species | DREADD Type | Dosage Range (IP) | Observed Effect | Reference |

| Mouse | D1-hM3Dq, D1-hM4Di | 0.01 - 1 mg/kg | Potent inhibition of locomotor activity | [1][2] |

| Rat | hM3Dq in TH-expressing neurons | 0.01 - 0.3 mg/kg | Robust and selective increases in hM3Dq-stimulated locomotion | [2] |

Table 2: Pharmacokinetic and Occupancy Data for this compound (0.1 mg/kg IP in Mice)

| Time Point | Brain Concentration (ng/g) | Serum Concentration (ng/mL) | Brain/Serum Ratio | Striatal DREADD Occupancy | Reference |

| 30 min | ~16 | ~2 | ~8 | 15-20% | [1][4][5] |

Table 3: DREADD Occupancy of JHU37160 (a related compound, 0.1 mg/kg IP)

| Species | Brain Region | DREADD Type | Occupancy | Reference |

| Rat | Cortex | hM4Di | ~80% | [1][4] |

Experimental Protocols

Materials

-

This compound hydrochloride

-

Vehicle:

-

5% Dimethyl sulfoxide (DMSO) in sterile saline (0.9% NaCl)

-

Sterile saline (0.9% NaCl)

-

-

Sterile syringes (1 mL) and needles (25-27 gauge)

-

Animal scale

-

Appropriate personal protective equipment (PPE)

Protocol for Preparation of this compound Solution

-

Calculate the required amount of this compound: Determine the total volume of injection solution needed based on the number of animals and the desired injection volume (typically 5-10 mL/kg body weight).

-

Prepare the vehicle: If using 5% DMSO in saline, prepare the vehicle by aseptically mixing the appropriate volumes of DMSO and sterile saline.

-

Dissolve this compound:

-

Weigh the calculated amount of this compound powder.

-

Add the powder to the chosen vehicle.

-

Vortex or sonicate the solution until the this compound is completely dissolved. Ensure there are no visible particulates.

-

-

Sterilization: Filter-sterilize the final solution through a 0.22 µm syringe filter into a sterile vial.

Protocol for Intraperitoneal (IP) Injection in Mice

-

Animal Handling and Restraint:

-

Weigh the mouse to accurately calculate the injection volume.

-

Gently restrain the mouse by scruffing the neck and back to expose the abdomen. The head should be tilted slightly downwards. This position allows the abdominal organs to fall away from the injection site.

-

-

Injection Site Identification:

-

The preferred injection site is the lower right or left quadrant of the abdomen. This avoids the cecum, bladder, and other vital organs.

-

-

Injection Procedure:

-

Draw the calculated volume of the this compound solution into a sterile 1 mL syringe with a 25-27 gauge needle.

-

Insert the needle at a 15-20 degree angle into the identified injection site. The needle should penetrate the skin and the abdominal wall.

-

Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any fluid appears in the syringe hub, withdraw the needle and inject at a different site with a new sterile needle.

-

Slowly depress the plunger to inject the solution into the peritoneal cavity.

-

Withdraw the needle and return the mouse to its home cage.

-

-

Post-Injection Monitoring:

Experimental Workflow and Signaling Pathway

The following diagrams illustrate a typical experimental workflow for a chemogenetics study using this compound and the general signaling pathway of DREADD activation.

Caption: Experimental workflow for in vivo chemogenetics.

Caption: Simplified DREADD signaling pathway.

References

- 1. High-potency ligands for DREADD imaging and activation in rodents and monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hellobio.com [hellobio.com]

- 3. High-potency ligands for DREADD imaging and activation in rodents and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. High dose administration of DREADD agonist JHU37160 produces increases in anxiety-like behavior in male rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Voluntary Oral Administration of DREADD Agonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are a powerful chemogenetic tool for the remote manipulation of neuronal activity, enabling researchers to establish causal links between specific cell populations and behavior. While intraperitoneal (IP) injections have traditionally been the standard for agonist delivery, voluntary oral administration offers a non-invasive, stress-reducing alternative, particularly beneficial for chronic studies or experiments with freely moving animals. This document provides detailed protocols and application notes for the voluntary oral administration of common DREADD agonists—Clozapine-N-oxide (CNO), Deschloroclozapine (DCZ), and Compound 21 (C21)—in rodent models.

DREADD Signaling Pathways

DREADDs are modified G protein-coupled receptors (GPCRs) that are engineered to be activated by synthetic ligands. The most commonly used DREADDs signal through Gq, Gi, or Gs pathways to either activate or inhibit neuronal activity.

Caption: Gq-DREADD signaling pathway leading to neuronal activation.

Caption: Gi-DREADD signaling pathway leading to neuronal inhibition.

Caption: Gs-DREADD signaling pathway leading to modulation of cellular activity.

Experimental Workflow for Voluntary Oral DREADD Administration

The successful implementation of voluntary oral DREADD administration requires careful planning, from viral vector delivery to behavioral analysis. The following workflow outlines the key steps.

Caption: Experimental workflow for voluntary oral DREADD agonist administration.

Data Presentation: Quantitative Parameters for Oral DREADD Agonist Administration

The following tables summarize key quantitative data from cited studies using voluntary oral administration of DREADD agonists in mice.

Table 1: Agonist Concentrations in Drinking Water

| Agonist | Concentration in Water | Vehicle | Species | Key Findings |

| CNO | 25 µg/mL | 0.019% DMSO in water | Mouse | Chronic activation of AgRP neurons.[1] |

| CNO | 0.25 mg/mL | Saline | Mouse | Effective for chronic modulation of pancreatic β-cells.[2] |

| CNO | 40 mg/L (40 µg/mL) | Not specified | Mouse | Chronic modulation of serotonergic neurons.[2] |

| DCZ | 10 µg/mL | Not specified | Mouse | Chronic administration to minimize handling stress.[3] |

| C21 | 1 mg/kg/day | Drinking water | Mouse | Prevention of endothelial dysfunction.[4] |

Table 2: Oral Administration in Jelly for Sleep Modulation in Mice [5]

| Agonist | Dose | Vehicle | Outcome |

| CNO | 0.3 mg/kg | Gelatin-based jelly | Significant increase in Slow-Wave Sleep (SWS). |

| DCZ | 0.5 mg/kg | Gelatin-based jelly | Faster onset and longer duration of SWS increase compared to CNO and C21. |

| C21 | 3 mg/kg | Gelatin-based jelly | Significant increase in SWS, similar to CNO. |

Table 3: Behavioral Effects Following Oral Administration

| Agonist | Dose/Concentration | Administration Method | Behavioral Assay | Key Findings |

| CNO, DCZ, C21 | See Table 2 | Jelly | Sleep/Wake EEG | Oral administration is as effective as IP injection for modulating sleep architecture.[5] |

| DCZ | 300-1000 µg/kg | In snack or drinking water | Delayed Response Task | Induced significant working memory impairments in macaques.[6] |

Note: A significant portion of the behavioral literature utilizes IP injections for DREADD agonist administration. While oral administration is validated, detailed quantitative data for a wide range of behavioral tests (e.g., anxiety, cognition) using this method is less prevalent in published literature.

Experimental Protocols

Protocol 1: Chronic DREADD Agonist Administration in Drinking Water